molecular formula C5H4ClFN2 B1424428 3-Chloro-6-fluoropyridin-2-amine CAS No. 1232431-23-0

3-Chloro-6-fluoropyridin-2-amine

Cat. No.: B1424428
CAS No.: 1232431-23-0
M. Wt: 146.55 g/mol
InChI Key: ZTJHGYUQIGELFW-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol. It is a derivative of pyridine, featuring a chlorine atom at the 3-position and a fluorine atom at the 6-position on the pyridine ring, along with an amine group at the 2-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be halogenated using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.

  • Nucleophilic Substitution Reactions: Another approach is through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by chlorine and fluorine atoms.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitriles or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: Substitution reactions can introduce different functional groups onto the pyridine ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitriles, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: A variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Chloro-6-fluoropyridin-2-amine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and materials science. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridine

  • 3-Chloro-2-fluoropyridine

  • 6-Chloro-3-fluoropyridin-2-amine

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Properties

IUPAC Name

3-chloro-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHGYUQIGELFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704625
Record name 3-Chloro-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-23-0
Record name 3-Chloro-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-fluoropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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